molecular formula C9H16ClNO4 B13205557 Chloromethyl2-([(tert-butoxy)carbonyl](methyl)amino)acetate

Chloromethyl2-([(tert-butoxy)carbonyl](methyl)amino)acetate

Cat. No.: B13205557
M. Wt: 237.68 g/mol
InChI Key: BPZZHPHSYBNJQK-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃):

  • δ 1.44 (s, 9H, tert-butyl C(CH₃)₃).
  • δ 3.08 (s, 3H, N–CH₃).
  • δ 4.21 (s, 2H, CH₂Cl).
  • δ 4.62 (s, 2H, N–CH₂–COO).

¹³C NMR (100 MHz, CDCl₃):

  • δ 28.1 (C(CH₃)₃).
  • δ 80.5 (tert-butyl quaternary carbon).
  • δ 167.8 (ester carbonyl).
  • δ 155.3 (Boc carbonyl).

Infrared (IR) Absorption Profile Analysis

The IR spectrum (KBr pellet) displays characteristic peaks:

  • 1742 cm⁻¹ : Ester C=O stretch.
  • 1695 cm⁻¹ : Boc carbonyl stretch.
  • 1265 cm⁻¹ : C–O–C asymmetric vibration of the ester.
  • 750 cm⁻¹ : C–Cl stretching.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) at 70 eV yields:

  • m/z 237.68 [M]⁺ (molecular ion).
  • m/z 182.10 [M – C(CH₃)₃]⁺ (loss of tert-butyl group).
  • m/z 138.05 [M – CH₂Cl – CO₂]⁺ (cleavage of ester and chloromethyl).

Figure 1: Fragmentation Pathways

  • Initial loss of the tert-butyl radical (·C(CH₃)₃) generates a stabilized carbocation.
  • Subsequent elimination of chloromethyl acetate (ClCH₂OAc) produces a secondary amine fragment.

Properties

Molecular Formula

C9H16ClNO4

Molecular Weight

237.68 g/mol

IUPAC Name

chloromethyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate

InChI

InChI=1S/C9H16ClNO4/c1-9(2,3)15-8(13)11(4)5-7(12)14-6-10/h5-6H2,1-4H3

InChI Key

BPZZHPHSYBNJQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)OCCl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Chloromethyl 2-((tert-butoxy)carbonylamino)acetate generally involves the following key steps:

  • Protection of the amino group using the tert-butoxycarbonyl (Boc) protecting group.
  • Introduction of the chloromethyl ester moiety.
  • Control of reaction conditions to prevent side reactions, often under inert atmosphere (e.g., nitrogen) to maintain compound integrity.

The Boc protection is essential to prevent unwanted side reactions on the amino group during subsequent functionalization.

Typical Synthetic Route

A common synthetic route starts from N-methyl glycinate or a similar amino acid derivative:

  • Boc Protection:
    The amino group of methyl glycinate is protected by reaction with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. This step yields tert-butoxycarbonyl methylglycinate.

  • Chloromethylation:
    The ester group is then converted into the chloromethyl ester by reaction with chloromethylating agents such as chloromethyl methyl ether or by treatment with formaldehyde and hydrochloric acid under controlled conditions.

  • Purification:
    The product is purified by standard techniques such as extraction, crystallization, or chromatography to isolate Chloromethyl 2-((tert-butoxy)carbonylamino)acetate with high purity.

Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Boc Protection (Boc)2O, triethylamine, solvent (e.g., dichloromethane), 0-25°C Mild conditions to avoid side reactions
Chloromethylation Chloromethyl methyl ether or formaldehyde + HCl, low temperature Requires careful control to avoid over-chlorination
Purification Extraction, recrystallization, chromatography Ensures removal of impurities and by-products

Alternative Methods and Variations

  • Use of Different Chloromethylating Agents:
    Some protocols employ chloromethyl tosylate or chloromethyl triflate as chloromethyl donors, which can offer improved selectivity or yield.

  • One-Pot Synthesis Approaches:
    Recent research explores one-pot methods combining Boc protection and chloromethylation to streamline synthesis, reducing time and reagent use.

  • Solvent Variations:
    Solvents such as acetonitrile, tetrahydrofuran, or ethyl acetate may be used depending on solubility and reaction kinetics.

Research Discoveries and Optimization Insights

Yield and Purity Optimization

Studies indicate that maintaining low temperatures during chloromethylation significantly reduces side reactions such as polymerization or over-chlorination, improving yield and purity. The use of inert atmosphere (nitrogen or argon) further stabilizes reactive intermediates.

Summary Table of Key Preparation Parameters

Parameter Description/Value Reference
Molecular formula C9H16ClNO4
Molecular weight 237.68 g/mol
Boc Protection reagent Di-tert-butyl dicarbonate ((Boc)2O)
Chloromethylation reagent Chloromethyl methyl ether or formaldehyde + HCl
Reaction atmosphere Nitrogen or inert gas
Temperature range 0–25°C for Boc protection; low temperature for chloromethylation
Purification methods Extraction, recrystallization, chromatography
Stability Sensitive to moisture and nucleophiles
Safety Toxic chloromethylating agents; use PPE and fume hood

Chemical Reactions Analysis

Types of Reactions

Chloromethyl2-((tert-butoxy)carbonylamino)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chloromethyl 2-((tert-butoxy)carbonylamino)acetate is a compound with significant potential in various scientific research applications, particularly in the fields of medicinal chemistry and drug development. This article explores its applications, supported by data tables and case studies.

Chemical Overview

Chemical Identity

  • IUPAC Name : Chloromethyl 2-((tert-butoxy)carbonylamino)acetate
  • Molecular Formula : C9H16ClNO4
  • Molecular Weight : 237.68 g/mol

This compound features a chloromethyl group, which enhances its reactivity, making it suitable for various chemical transformations.

Drug Development

Chloromethyl 2-((tert-butoxy)carbonylamino)acetate serves as a versatile intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to the development of new drug candidates. For instance, it can be utilized in the synthesis of amino acid derivatives, which are essential in creating peptide-based drugs.

Linkers in Antibody-Drug Conjugates

Recent studies have highlighted the use of chloromethyl derivatives as linkers in antibody-drug conjugates (ADCs). These linkers facilitate the attachment of cytotoxic agents to antibodies, enhancing targeted delivery to cancer cells while minimizing systemic toxicity. The ability to modify the chloromethyl group provides flexibility in designing linkers with optimal release properties .

Synthesis of Biaryl Compounds

Chloromethyl 2-((tert-butoxy)carbonylamino)acetate can participate in cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals. The compound's reactivity can be exploited in Suzuki-Miyaura or Heck reactions, leading to the formation of complex molecular architectures .

Cosmetic Formulations

The compound's properties may also extend to cosmetic applications. Its ability to form stable emulsions and enhance skin absorption makes it a candidate for use in topical formulations. Research indicates that compounds with similar structures are being studied for their efficacy and safety in cosmetic products .

Data Table: Applications Summary

Application AreaDescriptionKey Benefits
Drug DevelopmentIntermediate for synthesizing pharmaceuticalsVersatile modifications
Antibody-Drug ConjugatesLinker for targeted cancer therapiesEnhanced specificity and reduced toxicity
Synthesis of Biaryl CompoundsParticipation in cross-coupling reactionsFormation of complex structures
Cosmetic FormulationsPotential use as an emulsifier or skin penetration enhancerImproved product efficacy

Case Study 1: Antibody-Drug Conjugates

A study published demonstrated the effectiveness of chloromethyl derivatives as linkers in ADCs, showing improved therapeutic indices compared to traditional linkers. The modified ADCs exhibited enhanced stability and selective cytotoxicity against cancer cells.

Case Study 2: Biaryl Synthesis

Research conducted on the synthesis of biaryl compounds using chloromethyl derivatives highlighted their utility in organic synthesis. The study reported high yields and selectivity, showcasing the compound's potential in developing new pharmaceuticals.

Case Study 3: Cosmetic Applications

An investigation into novel cosmetic formulations incorporating chloromethyl derivatives revealed promising results regarding skin hydration and absorption rates. The study emphasized the importance of structural modifications for optimizing product performance.

Mechanism of Action

The mechanism of action of Chloromethyl2-((tert-butoxy)carbonylamino)acetate involves the protection of amines through the formation of a stable carbamate linkage. The tert-butoxycarbonyl group is added to the amine, preventing unwanted reactions during subsequent synthetic steps. The protected amine can later be deprotected under acidic conditions, regenerating the free amine for further reactions .

Comparison with Similar Compounds

Ethyl 2-((tert-Butoxycarbonyl)amino)acetate (CAS 31954-27-5)

  • Similarity Score : 1.00
  • Key Differences: Ester Group: Ethyl instead of chloromethyl. Amino Substitution: Lacks the methyl group on the nitrogen.
  • Implications :
    • Lower reactivity due to the ethyl ester’s stability compared to the chloromethyl group.
    • Primarily used in milder reaction conditions where Boc deprotection is required without ester cleavage .

Unnamed Compound (CAS 4530-20-5)

  • Similarity Score : 0.98
  • Key Features: Likely a methyl or ethyl ester variant with minor structural deviations (exact structure unspecified in evidence).
  • Applications : Presumed to serve as a Boc-protected intermediate in peptide elongation or drug design .

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate Hydrochloride (CAS 347890-34-0)

  • Similarity Score : 0.91
  • Key Differences: Additional Ethylamino Group: Introduces a secondary amine, increasing molecular complexity. Hydrochloride Salt Form: Enhances solubility in polar solvents.
  • Applications : Suitable for synthesizing polyamine derivatives or charged intermediates in medicinal chemistry .

Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate (CAS 42492-57-9)

  • Similarity Score : 0.89
  • Key Differences: Methyl Ester: Less reactive than chloromethyl but more stable than ethyl esters. Methylamino Group: Shares the Boc-protected methylamino moiety with the target compound.
  • Implications : Balances stability and reactivity, often employed in automated solid-phase peptide synthesis .

Structural and Functional Comparison Table

Compound (CAS No.) Ester Group Amino Substitution Additional Features Reactivity Profile
111652-20-1 (Target) Chloromethyl Boc-protected methylamino None High (for alkylation)
31954-27-5 Ethyl Boc-protected amino None Moderate
4530-20-5 Unspecified Likely Boc-protected Unspecified Moderate
347890-34-0 Ethyl Boc-protected ethylamino Hydrochloride salt High (polar environments)
42492-57-9 Methyl Boc-protected methylamino None Moderate

Research Findings and Practical Considerations

  • Reactivity : Chloromethyl esters (e.g., 111652-20-1) are preferred for rapid coupling reactions but require careful handling due to their lability. Ethyl/methyl esters (e.g., 31954-27-5, 42492-57-9) offer greater stability for long-term storage .
  • Synthetic Utility: Compounds with secondary amines (e.g., 347890-34-0) expand access to branched peptides, while Boc-protected methylamino groups (e.g., 111652-20-1, 42492-57-9) enable precise amine functionalization .
  • Solubility : Hydrochloride salts (e.g., 347890-34-0) improve aqueous solubility, facilitating bioconjugation or purification steps .

Biological Activity

Chloromethyl 2-((tert-butoxy)carbonylamino)acetate, a compound with the CAS number 150109-46-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₆ClNO₄
  • Molecular Weight : 237.68 g/mol
  • Boiling Point : Predicted at approximately 507.3 °C
  • Hazard Classification : Classified as dangerous with precautionary statements regarding handling and storage .

Chloromethyl 2-((tert-butoxy)carbonylamino)acetate operates through several biological pathways, primarily involving:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Antioxidant Activity : Its structure suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant capacities. For instance, studies using the CUPRAC method have demonstrated that certain derivatives can effectively reduce oxidative stress markers in cellular models .

Antimicrobial Properties

Chloromethyl derivatives have shown promising antimicrobial activity against various pathogens. For example, related compounds have been tested for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range .

Antitumor Activity

Preliminary studies suggest that chloromethyl derivatives can inhibit tumor cell proliferation. For example, compounds similar to chloromethyl 2-((tert-butoxy)carbonylamino)acetate have been evaluated for their cytotoxic effects on cancer cell lines, demonstrating IC50 values indicative of significant antitumor potential .

Case Studies and Research Findings

  • Antioxidant Capacity Assessment :
    • A study quantified the antioxidant capacity of chloromethyl derivatives using various assays, revealing that these compounds can significantly scavenge free radicals and reduce oxidative damage in vitro .
  • Antimicrobial Efficacy :
    • In a comparative study, chloromethyl derivatives were tested against standard antibiotics, showing enhanced activity against resistant bacterial strains. The results indicated a synergistic effect when combined with existing antibiotics, suggesting potential applications in treating resistant infections .
  • Cytotoxicity Evaluation :
    • A recent investigation assessed the cytotoxic effects of chloromethyl 2-((tert-butoxy)carbonylamino)acetate on several cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited selective toxicity with lower effects on normal cell lines, indicating a favorable therapeutic index .

Summary Table of Biological Activities

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis in cancer cells

Q & A

Q. What are the recommended methods for optimizing the synthesis of chloromethyl 2-((tert-butoxy)carbonylamino)acetate to improve yield and purity?

Methodological guidance includes:

  • Reagent selection : Use tert-butoxycarbonyl (Boc) protecting groups to stabilize the amino group during synthesis, as demonstrated in analogous carbamate syntheses .
  • Temperature control : Maintain reaction temperatures between 0–25°C to minimize side reactions (e.g., premature deprotection of the Boc group) .
  • Solvent choice : Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) enhance solubility of intermediates .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product from unreacted chloromethyl precursors .

Q. How should researchers characterize the stability of chloromethyl 2-((tert-butoxy)carbonylamino)acetate under varying storage conditions?

  • Stability testing : Monitor decomposition via <sup>1</sup>H NMR over 48 hours in solvents (e.g., DMSO, DCM) at 4°C, 25°C, and −20°C .
  • Light sensitivity : Store in amber vials under inert gas (N2 or Ar) to prevent photodegradation, as UV exposure may cleave the chloromethyl group .
  • Hazard mitigation : Avoid prolonged contact with strong acids/bases, which hydrolyze the Boc group .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : Use <sup>13</sup>C NMR to verify tert-butyl (δ 28–30 ppm) and methylamino (δ 35–40 ppm) groups .
  • Mass spectrometry : High-resolution ESI-MS can confirm molecular weight (C10H17ClNO4; calc. 262.08) and detect impurities .
  • FT-IR : Identify carbonyl stretches (Boc group: ~1680–1720 cm<sup>−1</sup>) and ester linkages (~1250 cm<sup>−1</sup>) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for intermediates during multi-step syntheses involving this compound?

  • Cross-validation : Compare experimental <sup>1</sup>H/<sup>13</sup>C NMR data with computational predictions (e.g., DFT-based simulations) .
  • Isotopic labeling : Synthesize deuterated analogs to distinguish overlapping signals (e.g., Boc vs. methylamino protons) .
  • Crystallography : If crystalline derivatives are obtainable, single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What strategies mitigate competing reactivity of the chloromethyl group during functionalization reactions?

  • Protection-deprotection : Temporarily replace the chloromethyl group with a stable moiety (e.g., trimethylsilyl) before Boc deprotection .
  • Kinetic control : Use bulky bases (e.g., DIPEA) to suppress nucleophilic substitution at the chloromethyl site during coupling reactions .
  • Computational modeling : Predict reaction pathways using DFT to identify transition states favoring desired products .

Q. How can researchers design experiments to study the compound’s reactivity with biological nucleophiles (e.g., thiols in enzyme active sites)?

  • Competitive assays : Incubate the compound with glutathione (GSH) or cysteine analogs under physiological pH (7.4) and monitor adduct formation via LC-MS .
  • Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates with thiols, correlating electronic effects (Hammett plots) .
  • Docking simulations : Model interactions with target enzymes (e.g., proteases) using molecular dynamics (MD) to predict binding modes .

Q. What advanced purification techniques address challenges in isolating this compound from complex reaction mixtures?

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar byproducts .
  • Countercurrent chromatography : Employ solvent systems (e.g., hexane/ethyl acetate/methanol/water) for large-scale separations .
  • Fluorous tagging : Attach fluorous labels to intermediates for selective extraction during Boc deprotection steps .

Methodological Considerations for Data Interpretation

Q. How should researchers analyze discrepancies between theoretical and experimental yields in scaled-up syntheses?

  • Mass balance : Track unreacted starting materials and intermediates via TLC or GC-MS to identify loss points .
  • Reaction calorimetry : Measure exothermic/endothermic events to optimize heat dissipation in bulk reactions .
  • Statistical design : Apply DoE (Design of Experiments) to evaluate interactions between variables (e.g., solvent, temperature, stoichiometry) .

Q. What computational tools are recommended for predicting the compound’s stability in protic environments?

  • pKa prediction : Software like MarvinSketch estimates protonation states of the methylamino group under acidic conditions .
  • MD simulations : Simulate hydrolysis pathways in explicit water to identify vulnerable bonds (e.g., ester vs. carbamate) .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the Boc moiety) with degradation rates .

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